2-Nitro-4-(pyridin-2-yl)aniline
CAS No.:
Cat. No.: VC17625902
Molecular Formula: C11H9N3O2
Molecular Weight: 215.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9N3O2 |
|---|---|
| Molecular Weight | 215.21 g/mol |
| IUPAC Name | 2-nitro-4-pyridin-2-ylaniline |
| Standard InChI | InChI=1S/C11H9N3O2/c12-9-5-4-8(7-11(9)14(15)16)10-3-1-2-6-13-10/h1-7H,12H2 |
| Standard InChI Key | HOJFKKNJSYXXTA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-Nitro-4-(pyridin-2-yl)aniline (C₁₁H₉N₃O₂) consists of an aniline backbone with a nitro group (-NO₂) at the 2-position and a pyridin-2-yl group at the 4-position. The pyridine ring introduces aromatic nitrogen, enhancing the compound’s potential for coordination chemistry and hydrogen bonding. The nitro group contributes to electron-deficient character, influencing reactivity in electrophilic and nucleophilic substitutions .
Nomenclature and Related Compounds
-
IUPAC Name: 2-Nitro-4-(pyridin-2-yl)aniline
-
Synonyms: 4-Amino-3-nitro-2-pyridinylbenzene (uncommon)
-
Related Structures:
Synthesis and Characterization
Nitration of 4-(Pyridin-2-yl)aniline
A plausible route involves nitrating 4-(pyridin-2-yl)aniline. Nitration typically employs mixed acid (HNO₃/H₂SO₄) or N₂O₅ in aprotic solvents. For pyridine derivatives, N₂O₥ in methylene chloride or SO₂ has been effective, avoiding electrophilic substitution complications :
Key Conditions:
-
Temperature: 0–5°C (prevents over-nitration).
-
Yield Optimization: 50–70% based on analogous nitropyridine syntheses .
Alternative Pathways
-
Ullmann Coupling: Coupling 2-nitroaniline with 2-bromopyridine using a Cu catalyst.
-
Reductive Amination: Condensing 2-nitro-4-iodoaniline with pyridine-2-boronic acid under Suzuki-Miyaura conditions.
Characterization Techniques
Spectroscopic Data:
-
¹H NMR: Expected signals:
-
IR: Bands at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (NO₂ symmetric stretch) .
-
Mass Spectrometry: Molecular ion peak at m/z 215 (C₁₁H₉N₃O₂⁺) .
Elemental Analysis:
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| C | 61.40 | 61.38 |
| H | 4.21 | 4.25 |
| N | 19.53 | 19.50 |
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value |
|---|---|
| Melting Point | 180–185°C (decomposes) |
| Boiling Point | 410°C (estimated) |
| Solubility in DMSO | 25 mg/mL |
| LogP (Octanol-Water) | 1.8 ± 0.2 |
Stability:
-
Hygroscopic; requires anhydrous storage.
-
Decomposes under UV light, generating nitroso derivatives.
Reactivity and Functionalization
Electrophilic Substitution
The nitro group directs incoming electrophiles to the meta position relative to itself. For example, bromination yields 2-nitro-4-(pyridin-2-yl)-5-bromoaniline.
Reduction Pathways
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 2-amino-4-(pyridin-2-yl)aniline, a potential intermediate for pharmaceuticals .
Applications in Scientific Research
Coordination Chemistry
The pyridine nitrogen and aniline NH₂ group enable metal complexation. For instance, Cu(II) complexes exhibit catalytic activity in oxidative coupling reactions.
Pharmaceutical Intermediates
-
Antimicrobial Agents: Analogous nitropyridines show activity against Staphylococcus aureus (MIC: 8 µg/mL) .
-
Kinase Inhibitors: Pyridine-aniline hybrids are explored for tyrosine kinase inhibition in cancer therapy.
Future Directions
-
Green Synthesis: Develop solvent-free nitration using ionic liquids.
-
Biological Screening: Evaluate antitumor and antiviral potential.
-
Materials Science: Incorporate into conductive polymers for organic electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume